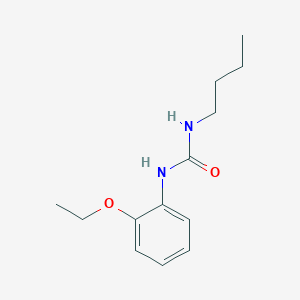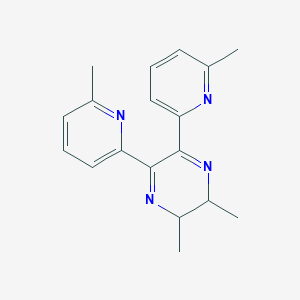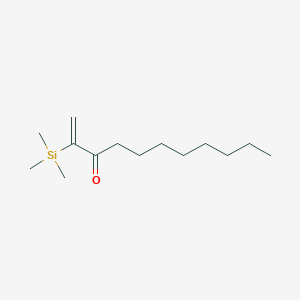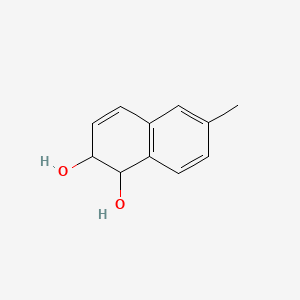![molecular formula C12H16O4S B14403565 1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one CAS No. 88356-99-4](/img/structure/B14403565.png)
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to a propane chain with a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one typically involves the sulfonation of a phenyl ring followed by the attachment of a hydroxypropane chain. One common method involves the reaction of 4-bromophenylpropan-2-one with sodium sulfonate under basic conditions to introduce the sulfonyl group. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-[4-(3-Oxopropane-1-sulfonyl)phenyl]propan-2-one.
Reduction: Formation of 1-[4-(3-Hydroxypropane-1-sulfanyl)phenyl]propan-2-one.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Phenyl-hydrazono)-1-(toluene-4-sulfonyl)-propan-2-one
- 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione
- 1-((4-Chloro-phenyl)-hydrazono)-1-(toluene-4-sulfonyl)-propan-2-one
Uniqueness
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one is unique due to the presence of both a hydroxy group and a sulfonyl group on the same molecule. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
88356-99-4 |
|---|---|
Formule moléculaire |
C12H16O4S |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
1-[4-(3-hydroxypropylsulfonyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H16O4S/c1-10(14)9-11-3-5-12(6-4-11)17(15,16)8-2-7-13/h3-6,13H,2,7-9H2,1H3 |
Clé InChI |
NKHVJUPWEORVRW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC=C(C=C1)S(=O)(=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)








![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)

